molecular formula C14H10BrN3O2S B2579659 N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 1171993-06-8

N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2579659
CAS No.: 1171993-06-8
M. Wt: 364.22
InChI Key: SAEYCZGKUMHQRV-UHFFFAOYSA-N
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Description

N-(5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and oncology. This compound features a 1,3,4-oxadiazole heterocycle, a privileged scaffold in drug discovery known for its ability to participate in key hydrogen bonding interactions with biological targets . The structure combines a 3-bromophenyl moiety attached to the oxadiazole ring with a thiophene-acetamide chain, a design that leverages the established bioactivity of similar derivatives. Research Value and Potential Applications This compound is of significant interest for anticancer research. Scientific literature indicates that molecules containing the 1,3,4-oxadiazole core demonstrate potent telomerase inhibitory activity . Telomerase is a ribonucleoprotein that is reactivated in a vast majority of primary tumours, allowing for unlimited cancer cell proliferation, and is therefore regarded as an effective drug target . Furthermore, structural analogs featuring acetamide linkers and halogenated aryl substitutions have shown promising cytotoxic activity against various human cancer cell lines, underscoring the research value of this chemical class in developing novel therapeutic agents . Handling and Compliance This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, consulting its Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2S/c15-10-4-1-3-9(7-10)13-17-18-14(20-13)16-12(19)8-11-5-2-6-21-11/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEYCZGKUMHQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Acetylation: The final step involves the acetylation of the oxadiazole derivative with thiophene-2-yl acetic acid under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

  • Halogen Position and Type :
    • N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-sulfanyl acetamide derivatives () exhibit antimicrobial activity, where the para-chloro substituent likely enhances metabolic stability compared to the meta-bromo group in the target compound. Bromine’s larger atomic radius may increase membrane permeability but reduce solubility .
    • 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide (CAS: 334503-95-6, ) differs in bromine position (ortho vs. meta), which could sterically hinder binding to enzymes like MMP-9, a target for anticancer oxadiazoles .

Heterocyclic Core Variations

  • Oxadiazole vs. Triazole: N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide () replaces oxadiazole with triazole, altering electron distribution and hydrogen-bonding capacity. Benzofuran-appended oxadiazoles () incorporate a fused benzofuran ring, increasing planar surface area for DNA intercalation compared to the thiophene in the target compound .

Bioactivity Profiles

  • Anticancer Activity :

    • Compound 8 (), containing a benzodioxol group, inhibits MMP-9 with an IC₅₀ of 1.8 µM, comparable to cisplatin. The thiophene in the target compound may offer similar π-π interactions but lacks the benzodioxol’s electron-donating effects .
    • Indole-based oxadiazoles () show cytotoxicity (e.g., 2a: IC₅₀ = 4.2 µM against MCF-7), attributed to indole’s intercalative ability. Thiophene’s smaller size may limit DNA binding but improve solubility .
  • Antimicrobial Activity :

    • Derivative 6f () (MIC = 8 µg/mL against S. aureus) highlights the role of the 4-chlorophenyl group. The target compound’s 3-bromo substituent may reduce steric hindrance, improving bacterial membrane penetration .

Table 1: Key Properties of Selected Oxadiazole Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Key Bioactivity Reference
Target Compound 3-Bromophenyl, Thiophene Not reported ~75* Under investigation -
2-((5-(4-Chlorophenyl)-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (14a) 4-Chlorophenyl, Methoxyphenyl 206–208 65 Antimicrobial
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-THN)oxy)methyl)-oxadiazol-2-yl]thio}acetamide (8) Benzodioxol, Tetrahydronaphthyloxy 208–212 65 MMP-9 inhibition (IC₅₀: 1.8 µM)
2-((5-(2-Bromophenyl)-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide 2-Bromophenyl, Dimethylphenyl Not reported Not reported Intermediate for drug synthesis

*Estimated based on analogous syntheses in .

Biological Activity

N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the pharmacological properties of this compound, focusing on its biological activity as demonstrated in various studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H14BrN3O2SC_{16}H_{14}BrN_3O_2S, with a molecular weight of approximately 396.27 g/mol. The structure features a brominated phenyl group and a thiophene ring, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, a related compound showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity. The MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives tested .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
Compound 7b0.22Staphylococcus aureus
Compound 7b0.25Escherichia coli

Cytotoxicity and Selectivity

Cytotoxicity assays have revealed that the compound exhibits low hemolytic activity (% lysis range from 3.23 to 15.22%) compared to Triton X-100, suggesting a favorable safety profile for further development . Additionally, the compound showed noncytotoxicity with IC50 values exceeding 60 μM, indicating that it may selectively target pathogenic cells over normal cells.

The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets were reported between 12.27–31.64 μM and 0.52–2.67 μM respectively . This suggests that the compound has potential as an antibacterial agent by interfering with bacterial DNA replication and folate synthesis.

Case Studies

Several studies have explored the biological activity of similar oxadiazole derivatives:

  • Antimicrobial Evaluation : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds with structural similarities to this compound possess significant antibacterial and antifungal activities .
  • Anti-inflammatory Studies : Other oxadiazole derivatives have shown promising anti-inflammatory effects in vivo, suggesting that modifications in the oxadiazole structure can lead to enhanced therapeutic profiles against inflammatory diseases .

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